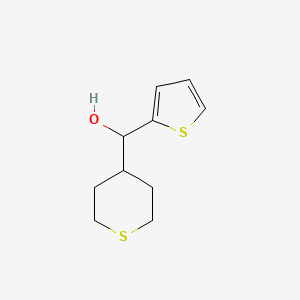

(tetrahydro-2H-thiopyran-4-yl)(thiophen-2-yl)methanol

Beschreibung

Eigenschaften

IUPAC Name |

thian-4-yl(thiophen-2-yl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14OS2/c11-10(9-2-1-5-13-9)8-3-6-12-7-4-8/h1-2,5,8,10-11H,3-4,6-7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OBIKJVAIOBAWAG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CSCCC1C(C2=CC=CS2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14OS2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

214.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

General Synthetic Strategy Overview

The synthesis of (tetrahydro-2H-thiopyran-4-yl)(thiophen-2-yl)methanol typically involves:

- Construction of the tetrahydrothiopyran ring system.

- Introduction of the thiophene moiety.

- Formation of the hydroxymethyl linkage connecting these two heterocycles.

The process generally requires multi-step organic synthesis combining ring formation, coupling reactions, and selective functional group transformations.

Preparation of the Tetrahydrothiopyran Core

The tetrahydrothiopyran ring is a six-membered sulfur-containing heterocycle. Its preparation often involves:

- Cyclization of sulfur-containing precursors: Thiols or mercaptans react with aldehydes or ketones under acidic or basic conditions to form the thiopyran ring.

- Reduction steps: Partial saturation of the thiopyran ring can be achieved by catalytic hydrogenation or hydride reduction.

This step is essential to establish the sulfur heterocycle backbone onto which the thiophene and hydroxymethyl groups can be appended.

Formation of the Hydroxymethyl Linkage

The methanol (-CH2OH) group connecting the two rings can be introduced by:

- Hydroxymethylation: Reaction of the intermediate with formaldehyde or paraformaldehyde under controlled conditions.

- Reduction of aldehyde intermediates: If an aldehyde functionality is present on the intermediate, reduction with hydride reagents (e.g., lithium aluminum hydride) yields the corresponding alcohol.

Representative Synthetic Procedure (Analogous Compound)

While direct procedures for the exact compound are limited, a closely related synthesis of (tetrahydro-2H-pyran-4-yl)methanol provides insight into the reduction step relevant for the hydroxymethyl group:

| Step | Reagents & Conditions | Description | Yield & Notes |

|---|---|---|---|

| 1 | Ethyl tetrahydro-2H-pyran-4-carboxylate + LiAlH4 in THF at 0°C, 1 h | Reduction of ester to alcohol | 96% yield; colorless oil obtained |

| 2 | Quench with ethyl acetate, then 10% aqueous NaOH, stir 30 min | Work-up and neutralization | Filtration through Celite, concentration under reduced pressure |

This stepwise reduction illustrates the use of lithium aluminum hydride to convert ester intermediates to the corresponding alcohols, a key transformation for preparing the methanol group attached to the heterocyclic ring.

Analytical Characterization and Confirmation

After synthesis, the compound is typically characterized by:

- Nuclear Magnetic Resonance (NMR): 1H and 13C NMR to confirm the presence of aromatic thiophene protons, aliphatic tetrahydrothiopyran protons, and hydroxyl-bearing carbons.

- Infrared Spectroscopy (IR): Identification of hydroxyl (-OH) stretch (~3200–3600 cm⁻¹) and C–S stretching vibrations.

- Mass Spectrometry (MS): Confirmation of molecular weight consistent with C10H14OS2.

Summary Table of Key Preparation Steps

| Preparation Stage | Reagents | Conditions | Purpose | Yield/Outcome |

|---|---|---|---|---|

| Tetrahydrothiopyran ring formation | Sulfur-containing precursors + aldehydes/ketones | Acidic/basic catalysis | Cyclization to form thiopyran ring | Variable, optimized per substrate |

| Attachment of thiophene ring | Thiophene derivatives + coupling reagents (e.g., Pd catalysts) | Suzuki/Stille coupling conditions | Regioselective thiophene attachment | Dependent on catalyst and substrate |

| Hydroxymethyl group introduction | Formaldehyde or reduction reagents (LiAlH4) | Controlled temperature, inert atmosphere | Formation of methanol linker | High yield in analogous systems (e.g., 96%) |

Research Findings and Considerations

- The regioselectivity of thiophene attachment (2- vs 3-position) is critical for the desired isomer and may require directed synthesis strategies.

- Lithium aluminum hydride is effective for reducing ester intermediates to alcohols in high yield, as demonstrated in similar tetrahydropyran systems.

- Multi-step synthesis requires careful purification, often involving filtration through Celite and solvent evaporation under reduced pressure.

- Analytical confirmation through NMR and IR is essential to verify structural integrity.

Analyse Chemischer Reaktionen

Types of Reactions

Oxidation: (tetrahydro-2H-thiopyran-4-yl)(thiophen-2-yl)methanol can undergo oxidation reactions to form corresponding aldehydes or carboxylic acids.

Reduction: The compound can be reduced to form alcohols or alkanes, depending on the reagents and conditions used.

Substitution: It can undergo nucleophilic substitution reactions, where the methanol group can be replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Nucleophiles like halides or amines can be used in the presence of a base.

Major Products

Oxidation: Aldehydes or carboxylic acids.

Reduction: Alcohols or alkanes.

Substitution: Various substituted derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

(tetrahydro-2H-thiopyran-4-yl)(thiophen-2-yl)methanol has several applications in scientific research:

Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets.

Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.

Biological Studies: It is used in research to understand its interactions with enzymes and other proteins, which can provide insights into its potential therapeutic uses.

Wirkmechanismus

The mechanism of action of (tetrahydro-2H-thiopyran-4-yl)(thiophen-2-yl)methanol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and target.

Vergleich Mit ähnlichen Verbindungen

Chemical Identity :

- IUPAC Name: (Tetrahydro-2H-thiopyran-4-yl)(thiophen-2-yl)methanol

- Molecular Formula : C₁₀H₁₄OS₂

- Molecular Weight : 214.34 g/mol

- CAS RN : 2021172-94-9

Structural Features :

The compound consists of a tetrahydro-2H-thiopyran (a six-membered sulfur-containing saturated ring) linked via a hydroxymethyl (-CH₂OH) group to a thiophen-2-yl moiety (a five-membered aromatic sulfur heterocycle). The absence of defined stereocenters suggests a racemic mixture or uncharacterized stereochemistry .

- Reduction of nitriles: As demonstrated for (tetrahydro-2H-thiopyran-4-yl)methanol (C₆H₁₂OS) via BH₃·SMe₂ reduction of tetrahydro-2H-thiopyran-4-carbonitrile (44% yield) .

- Functionalization of thiophene : Analogous to Stille/Suzuki coupling strategies used in thiophene-containing photovoltaic materials (e.g., compounds 6 and 7 in ).

Comparison with Structural Analogs

Key structural analogs are compared below based on ring systems, substituents, and reported applications:

Pyran vs. Thiopyran Derivatives

Key Insights :

Thiophene vs. Phenyl Substitutions

Key Insights :

Functional Group Variations

Key Insights :

- The hydroxymethyl group in the target compound could facilitate hydrogen bonding, improving solubility compared to amine derivatives .

- Amine-containing analogs (e.g., ’s pyrazole-carbothioamides) show antidepressant activity, suggesting structural modifications for CNS-targeted drug design .

Physicochemical and Pharmacokinetic Considerations

- Solubility : The -CH₂OH group may improve aqueous solubility, critical for oral bioavailability.

- Metabolic Stability : Thiophene rings are prone to oxidation, but thiopyran’s saturated structure could reduce metabolic degradation .

Biologische Aktivität

(tetrahydro-2H-thiopyran-4-yl)(thiophen-2-yl)methanol is an organic compound characterized by its unique structural features, combining a tetrahydrothiopyran ring and a thiophene ring linked through a methanol group. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly antimicrobial and anticonvulsant properties.

- Molecular Formula : CHOS

- Molecular Weight : 214.4 g/mol

- CAS Number : 2021172-94-9

The biological activity of this compound is largely attributed to its interactions with various biochemical pathways. The compound can interact with target proteins, potentially altering their conformation and activity. Research indicates that related compounds exhibit significant antimicrobial effects against Gram-positive bacteria and anticonvulsant activity in animal models .

Antimicrobial Activity

Several studies have highlighted the antimicrobial properties of compounds structurally similar to this compound. For instance, derivatives of tetrahydrothiopyran have shown effectiveness against pathogens such as Haemophilus influenzae and Moraxella catarrhalis in vitro .

Anticonvulsant Activity

Research has indicated that the compound may possess anticonvulsant properties, which are essential for developing treatments for epilepsy and other seizure disorders. The mechanisms may involve modulation of neurotransmitter systems or ion channels.

Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial efficacy of various tetrahydrothiopyran derivatives, including this compound. The results demonstrated significant inhibition against several strains of Gram-positive bacteria, suggesting potential therapeutic applications in treating bacterial infections .

Study 2: Anticonvulsant Properties

In a controlled experiment involving animal models, this compound was administered to assess its anticonvulsant effects. The findings indicated a notable reduction in seizure frequency, supporting its potential use as an anticonvulsant agent.

Comparison with Similar Compounds

| Compound Name | Structure | Biological Activity |

|---|---|---|

| (tetrahydro-2H-thiopyran-4-yl)(furan-2-yl)methanol | Structure | Moderate antimicrobial activity |

| (tetrahydro-2H-thiopyran-4-yl)(benzene-2-yl)methanol | Structure | Weak antimicrobial activity |

The unique combination of the tetrahydrothiopyran and thiophene rings in this compound contributes to its distinct biological profile compared to similar compounds.

Q & A

Q. What are the primary synthetic routes for (tetrahydro-2H-thiopyran-4-yl)(thiophen-2-yl)methanol, and how are reaction conditions optimized?

The compound is synthesized via multi-step pathways involving:

- Thiopyran ring formation : Using reagents like dimethyl 3,3′-thiobispropanoate with NaOMe in THF, followed by decarboxylation in acidic conditions .

- Thiophene coupling : Grignard reactions or nucleophilic substitutions to attach the thiophenyl group to the thiopyran scaffold . Optimization includes controlling temperature (e.g., reflux in 10% H₂SO₄), solvent choice (THF, CHCl₃), and purification via column chromatography or recrystallization .

Q. Which spectroscopic and chromatographic methods are critical for characterizing this compound?

Key techniques include:

- NMR spectroscopy : To confirm stereochemistry and functional group integration (e.g., hydroxyl, thiopyran, thiophene signals) .

- Mass spectrometry : For molecular weight validation and fragmentation pattern analysis .

- X-ray crystallography : To resolve crystal packing and molecular geometry, as demonstrated in studies of structurally similar thiopyran-thiophene hybrids .

Advanced Research Questions

Q. How do X-ray crystallography and Hirshfeld surface analysis elucidate molecular interactions and crystal packing?

- X-ray crystallography reveals bond lengths, angles, and intermolecular interactions (e.g., S···O or π-π stacking) in the crystal lattice. For example, related compounds show close contacts between thiophene sulfur and carbonyl groups, influencing stability .

- Hirshfeld surface analysis quantifies intermolecular contacts (e.g., H-bonding, van der Waals interactions), providing insights into packing efficiency and polymorphism risks .

Q. What strategies resolve contradictions in reaction yields or stereochemical outcomes during synthesis?

Discrepancies arise from:

- Steric effects : Bulky substituents on the thiopyran or thiophene rings may hinder coupling reactions. Adjusting catalysts (e.g., Pd-based vs. Cu-mediated) or using protecting groups can mitigate this .

- Solvent polarity : Polar aprotic solvents (e.g., DMF) improve nucleophilic substitution yields, while non-polar solvents favor Grignard reactions .

- Kinetic vs. thermodynamic control : Low temperatures favor kinetic products, whereas prolonged heating shifts equilibria toward thermodynamically stable isomers .

Q. How do computational models (e.g., DFT) predict the electronic properties and reactivity of this compound?

- Density Functional Theory (DFT) calculates frontier molecular orbitals (HOMO/LUMO) to predict reactivity sites. For instance, the thiophene ring’s electron-rich nature makes it prone to electrophilic substitution .

- Molecular docking simulates interactions with biological targets (e.g., enzymes), guiding medicinal chemistry optimizations. Similar thiopyran derivatives show antifungal activity via binding to cytochrome P450 .

Methodological Considerations

- Data contradiction analysis : Compare yields from alternative synthetic routes (e.g., NaOMe vs. Grignard) by isolating intermediates and analyzing purity via HPLC .

- Structural analogs : Replace the thiopyran with tetrahydropyran or modify thiophene substituents to study electronic effects on solubility and bioactivity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.